2-((3-Methoxypropoxy)methyl)butane-1-sulfonyl chloride
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Overview
Description
2-((3-Methoxypropoxy)methyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C9H19ClO4S and a molecular weight of 258.76 g/mol . This compound is characterized by the presence of a sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-((3-Methoxypropoxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of 2-((3-Methoxypropoxy)methyl)butane-1-sulfonic acid with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by distillation or recrystallization.
Chemical Reactions Analysis
2-((3-Methoxypropoxy)methyl)butane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. Common nucleophiles include amines, alcohols, and thiols.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Scientific Research Applications
2-((3-Methoxypropoxy)methyl)butane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Bioconjugation: The compound is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.
Material Science: It is employed in the preparation of sulfonated polymers and resins, which have applications in ion exchange, catalysis, and membrane technology.
Mechanism of Action
The mechanism of action of 2-((3-Methoxypropoxy)methyl)butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
2-((3-Methoxypropoxy)methyl)butane-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom in the alkyl chain.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.
Tosyl chloride (p-toluenesulfonyl chloride): A sulfonyl chloride with a toluene ring.
The uniqueness of this compound lies in its specific structure, which includes a methoxypropoxy group and a butane backbone, providing distinct reactivity and applications compared to other sulfonyl chlorides .
Properties
Molecular Formula |
C9H19ClO4S |
---|---|
Molecular Weight |
258.76 g/mol |
IUPAC Name |
2-(3-methoxypropoxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO4S/c1-3-9(8-15(10,11)12)7-14-6-4-5-13-2/h9H,3-8H2,1-2H3 |
InChI Key |
RDBUFPWOFYKOPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COCCCOC)CS(=O)(=O)Cl |
Origin of Product |
United States |
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